4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid
Description
4-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid is a synthetic carboxylic acid derivative within the epipyrroloanthracene family. Its structure comprises a fused anthracene-pyrrolidine core with two ketone groups at positions 12 and 14 and a butanoic acid substituent at position 13 (Figure 1).
The compound’s synthesis likely follows established protocols for analogous epipyrroloanthracene derivatives. For example, similar molecules are synthesized via [4+2] cycloaddition between anthracene-based enones and maleimides in toluene at elevated temperatures (e.g., 90°C for 48 hours) . The butanoic acid moiety may be introduced through functionalization of the maleimide precursor or post-synthetic modification.
Properties
IUPAC Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-16(25)10-5-11-23-21(26)19-17-12-6-1-2-7-13(12)18(20(19)22(23)27)15-9-4-3-8-14(15)17/h1-4,6-9,17-20H,5,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUJYUGKZMAOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core anthracene structure, followed by the introduction of the pyrrolo and butanoic acid moieties. Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the original compound.
Scientific Research Applications
4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit certain biological pathways or target specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table highlights key structural and molecular distinctions between the target compound and its analogues:
*Estimated based on structural similarity to (hexanoic acid derivative).
Key Observations:
- Chain Length and Polarity: The target compound’s butanoic acid chain (C4) is shorter than the hexanoic acid derivative (C6) in , likely reducing lipophilicity and enhancing aqueous solubility .
- Substituent Position: Aryl ketone derivatives (e.g., ) show enhanced π-π stacking interactions, whereas nitrovinyl groups () introduce electrophilic reactivity .
Physical and Spectroscopic Properties
Melting Points:
- Esters (e.g., ) generally exhibit lower melting points than carboxylic acids due to reduced intermolecular hydrogen bonding .
Spectroscopic Data:
- IR Spectroscopy: All compounds show strong C=O stretches (1660–1715 cm⁻¹) for the dione and substituent ketones/esters. Carboxylic acids (target compound) display broad O-H stretches (~2500–3000 cm⁻¹) absent in esters .
- NMR: The anthracene core protons resonate at δ 7.0–8.5 ppm (aromatic), while butanoic acid protons appear as a triplet near δ 2.3–2.6 ppm (CH₂) and a triplet at δ 1.6–1.8 ppm (CH₂CH₂COOH) .
Biological Activity
4-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H23NO4
- Molar Mass : 389.45 g/mol
- CAS Number : 475100-30-2
- Storage Conditions : 2-8°C
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The dioxo and tetrahydro structures contribute to its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.
Potential Mechanisms:
- Antioxidant Activity : The compound exhibits significant free radical scavenging abilities. This is crucial for reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to metabolic disorders, including urease and others involved in hypertension regulation.
- Antimicrobial Properties : The compound shows promise in inhibiting the growth of certain bacteria, indicating potential use as an antibacterial agent.
Biological Activity Data
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Assay | Significant scavenging activity observed. |
| Urease Inhibition | Enzyme Assay | IC50 values indicate strong inhibition. |
| Antibacterial | Agar Well Diffusion | Effective against several bacterial strains. |
Case Studies
- Antioxidant Evaluation :
- Urease Inhibition :
- Antimicrobial Activity :
Research Findings
Recent findings emphasize the significance of substituents on the biological activity of similar compounds:
- Compounds with strong electron-withdrawing groups (e.g., nitro and halogen groups) tend to exhibit higher biological activities due to enhanced binding affinity to target enzymes .
- Structural modifications can lead to variations in potency; thus, systematic studies are necessary to optimize these compounds for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
